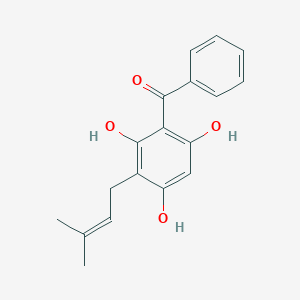

3-Prenyl-2,4,6-trihydroxybenzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydroxybenzophenone derivatives is a topic of interest due to their potential applications. For instance, a new strategy involving a palladium-catalyzed cross-coupling reaction has been developed for the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are phenolic compounds and key intermediates for the synthesis of carcinogenic metabolites . This method demonstrates the utility of palladium-catalyzed reactions in synthesizing complex hydroxybenzophenone derivatives, which could potentially be applied to the synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone.

Molecular Structure Analysis

The molecular structure of hydroxybenzophenone derivatives can be complex, and their assembly can be influenced by various factors, including the presence of water molecules. A study on a monohydrate pseudopolymorph of 3,4-dihydroxybenzophenone revealed that the crystal packing is stabilized by classical intermolecular O-H...O hydrogen bonds, forming a three-dimensional network . This suggests that the molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone could also exhibit interesting hydrogen bonding patterns that influence its crystal structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hydroxybenzophenone derivatives can include bromination, diazo reactions, and hydrolysis, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid . These reactions are crucial for introducing functional groups and modifying the benzophenone core structure. Similar reactions may be involved in the synthesis and modification of 3-Prenyl-2,4,6-trihydroxybenzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Prenyl-2,4,6-trihydroxybenzophenone are not directly reported in the provided papers, the properties of related compounds can provide some insights. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid resulted in a high yield and purity under optimal conditions . This indicates that with careful control of reaction conditions, it is possible to synthesize hydroxybenzophenone derivatives with high purity, which is important for their practical applications.

Applications De Recherche Scientifique

1. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli

- Summary of Application : This research focuses on the synthesis of natural products by E. coli as an environmentally friendly alternative method of minimizing hazardous waste .

- Methods of Application : The researchers established a recombinant E. coli capable of transforming sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), the intermediate of benzophenones and xanthones derivatives, based on the coexpression of benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS) .

- Results or Outcomes : The engineered E. coli accepted benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condensed, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB .

2. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism

- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .

- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .

- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .

3. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism

- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .

- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .

- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .

4. Indole Prenylation in Alkaloid Synthesis

- Summary of Application : This research focuses on the prenylation of indoles, which is a key step in the synthesis of many biologically active indole alkaloids .

- Methods of Application : The study discusses various methods for the prenylation of indoles, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .

- Results or Outcomes : The research provides a comprehensive overview of the current state of the art in indole prenylation, highlighting areas of established, investigated, and undeveloped areas of indole prenylation .

3. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism

- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .

- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .

- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .

4. Indole Prenylation in Alkaloid Synthesis

- Summary of Application : This research focuses on the prenylation of indoles, which is a key step in the synthesis of many biologically active indole alkaloids .

- Methods of Application : The study discusses various methods for the prenylation of indoles, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .

- Results or Outcomes : The research provides a comprehensive overview of the current state of the art in indole prenylation, highlighting areas of established, investigated, and undeveloped areas of indole prenylation .

Safety And Hazards

After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Propriétés

IUPAC Name |

phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFZVPVRFGJMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prenyl-2,4,6-trihydroxybenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

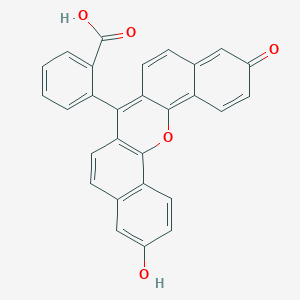

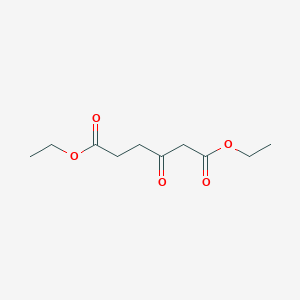

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.